Leukotriène B5

Vue d'ensemble

Description

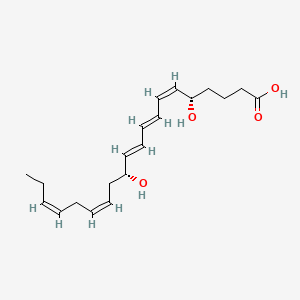

Le leukotriène B5 est un type de leukotriène, qui sont des médiateurs inflammatoires dérivés de l'acide arachidonique et de l'acide eicosapentaénoïque. Les leukotriènes jouent un rôle important dans la réponse immunitaire en médiant l'inflammation et les réactions allergiques. Le this compound, plus précisément, est produit par les neutrophiles et a une structure caractérisée par de multiples doubles liaisons et groupes hydroxyle .

Applications De Recherche Scientifique

Leukotriene B5 has several scientific research applications:

Chemistry: It is used to study the mechanisms of lipid signaling and inflammation.

Biology: Leukotriene B5 is used to investigate the role of leukotrienes in immune cell function and inflammation.

Industry: Leukotriene B5 is used in the development of pharmaceuticals and as a biomarker for inflammation.

Mécanisme D'action

Target of Action

Leukotriene B5 (LTB5) is a lipid mediator that is mainly biosynthesized by leukocytes from the myeloblastic (neutrophils, eosinophils, and mast cells) and monoblastic lineages (monocytes/macrophages) . These lipid mediators act in a paracrine manner, exerting their functions at nanomolar concentrations and causing different responses according to the target cell type . LTB5 signals through two sets of G protein-coupled receptors (GPCRs): BLT1 and BLT2 .

Mode of Action

The central enzyme in cellular leukotriene biosynthesis, 5-lipoxygenase (5-LOX), requires a set of stimulatory factors for full activity and is supported by two accessory proteins, 5-lipoxygenase–activating protein (FLAP) and coactosin-like protein (CLP) . The catalytic iron center of activated 5-LOX converts arachidonic acid (AA) in a two-step concerted reaction: first a dioxygenation into 5 (S)-hydroperoxy-6-trans-8,11,14-cis-eicosatetraenoic acid [5 (S)-HpETE], followed by dehydration to yield the transient epoxide intermediate LTA4 .

Biochemical Pathways

Leukotrienes are synthesized from the omega-6 polyunsaturated fatty acid arachidonic acid (AA), which is liberated intracellularly from membrane phospholipids by several phospholipase A2 enzymes (PLA2s), especially cytosolic PLA2α (cPLA2α) . The biosynthesis of leukotrienes involves oxidative metabolism of arachidonic acid and proceeds via a set of soluble and membrane enzymes that are primarily expressed by cells of myeloid origin .

Pharmacokinetics

Leukotriene antagonists, such as montelukast and zafirlukast, are used in asthma, copd, and allergic rhinitis . Montelukast is the most prescribed CysLT1 antagonist used in asthmatic patients .

Result of Action

Classical bioactions of LTB5 include chemotaxis, endothelial adherence, and activation of leukocytes . In addition, a spectrum of other bioactions exerted by leukotrienes have been reported, all of which support proinflammatory and immune-regulating functions of these mediators .

Action Environment

Leukotriene signaling contributes to the active tumor microenvironment, promoting tumor growth and resistance to immunotherapy . This suggests that the environment in which LTB5 acts can influence its efficacy and stability. For example, in the context of a tumor microenvironment, LTB5 may promote tumor growth and resistance to immunotherapy .

Analyse Biochimique

Biochemical Properties

Leukotriene B5 is involved in several biochemical reactions, primarily acting as a mediator in inflammatory responses. It is synthesized through the action of the enzyme 5-lipoxygenase on eicosapentaenoic acid. This enzyme converts eicosapentaenoic acid into leukotriene A5, which is then hydrolyzed by leukotriene A4 hydrolase to form leukotriene B5 . Leukotriene B5 interacts with specific receptors on the surface of target cells, such as BLT1 and BLT2 receptors, to exert its biological effects .

Cellular Effects

Leukotriene B5 influences various types of cells and cellular processes. It plays a significant role in modulating immune cell functions, including those of neutrophils, eosinophils, and macrophages. Leukotriene B5 enhances the chemotactic response of neutrophils, promoting their migration to sites of inflammation . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall inflammatory response .

Molecular Mechanism

The molecular mechanism of leukotriene B5 involves its binding to BLT1 and BLT2 receptors on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of various downstream pathways. Leukotriene B5 can activate phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C . These signaling events ultimately lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leukotriene B5 can vary over time. Studies have shown that leukotriene B5 is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to leukotriene B5 in in vitro or in vivo studies has demonstrated sustained inflammatory responses and alterations in cellular functions .

Dosage Effects in Animal Models

The effects of leukotriene B5 vary with different dosages in animal models. Low doses of leukotriene B5 can enhance immune cell functions and promote inflammation, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration of leukotriene B5 is required to elicit a significant biological response .

Metabolic Pathways

Leukotriene B5 is involved in metabolic pathways related to the metabolism of eicosapentaenoic acid. The enzyme 5-lipoxygenase catalyzes the conversion of eicosapentaenoic acid to leukotriene A5, which is then hydrolyzed to form leukotriene B5 . This pathway is crucial for the production of leukotriene B5 and its subsequent biological activities .

Transport and Distribution

Leukotriene B5 is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Within cells, leukotriene B5 can localize to specific compartments, such as the cytoplasm and cell membrane, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of leukotriene B5 is essential for its activity and function. Leukotriene B5 can be found in the cytoplasm and associated with cell membranes, where it interacts with its receptors and other signaling molecules . Post-translational modifications and targeting signals may direct leukotriene B5 to specific cellular compartments, influencing its biological activity .

Méthodes De Préparation

Le leukotriène B5 est synthétisé à partir de l'acide eicosapentaénoïque par l'action de l'enzyme arachidonate 5-lipooxygénase. Cette enzyme catalyse l'oxydation de l'acide eicosapentaénoïque pour produire du leukotriène A5, qui est ensuite converti en this compound par l'enzyme leukotriène A4 hydrolase . Les méthodes de production industrielle impliquent généralement l'extraction de l'acide eicosapentaénoïque à partir de sources marines, suivie d'une conversion enzymatique en this compound dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Le leukotriène B5 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former du 20-hydroxy-leukotriène B5 et du 20-carboxy-leukotriène B5.

Réduction : Les réactions de réduction peuvent modifier les doubles liaisons dans le this compound, modifiant son activité biologique.

Substitution : Les réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de différents dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont divers dérivés hydroxylés et carboxylés du this compound .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes de la signalisation lipidique et de l'inflammation.

Biologie : Le this compound est utilisé pour étudier le rôle des leukotriènes dans la fonction des cellules immunitaires et l'inflammation.

Industrie : Le this compound est utilisé dans le développement de produits pharmaceutiques et comme biomarqueur de l'inflammation.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules immunitaires. Ces récepteurs comprennent le récepteur du leukotriène B4 1 et le récepteur du leukotriène B4 2. Après la liaison, le this compound active des voies de signalisation qui conduisent à la libération de cytokines inflammatoires, de chimiokines et d'autres médiateurs. Cela se traduit par une augmentation de la perméabilité vasculaire, la chimiotaxie des neutrophiles et la promotion de l'inflammation .

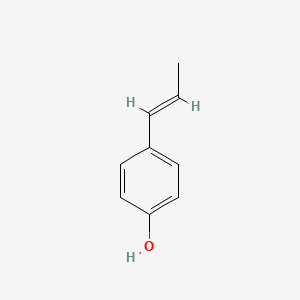

Comparaison Avec Des Composés Similaires

Le leukotriène B5 est similaire à d'autres leukotriènes tels que le leukotriène B4, le leukotriène C4, le leukotriène D4 et le leukotriène E4. Le this compound est unique en ce qu'il est dérivé de l'acide eicosapentaénoïque, tandis que les autres leukotriènes sont généralement dérivés de l'acide arachidonique. Cette différence dans les acides gras précurseurs fait que le this compound a des effets inflammatoires diminués par rapport au leukotriène B4 . Des composés similaires comprennent :

Leukotriène B4 : Un puissant chimioattractant pour les neutrophiles.

Leukotriène C4, D4 et E4 : Impliqués dans la bronchoconstriction et l'augmentation de la perméabilité vasculaire.

L'origine unique du this compound et sa puissance inflammatoire réduite en font un composé précieux pour étudier la modulation de l'inflammation et développer des thérapies anti-inflammatoires.

Propriétés

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,17Z)-5,12-dihydroxyicosa-6,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h3-4,6-11,14-15,18-19,21-22H,2,5,12-13,16-17H2,1H3,(H,23,24)/b4-3-,8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISQPGCQOHLHQK-HDNPQISLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868574 | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80445-66-5 | |

| Record name | Leukotriene B5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80445-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene� B5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Leukotriene B5 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

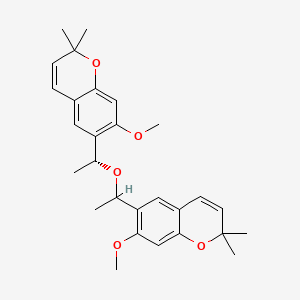

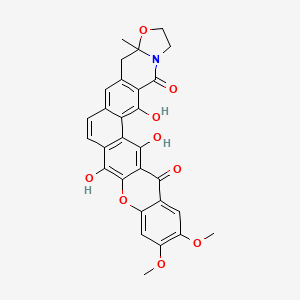

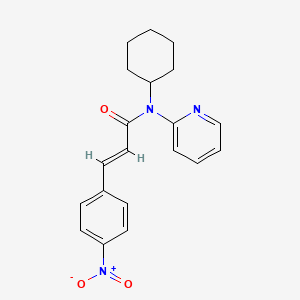

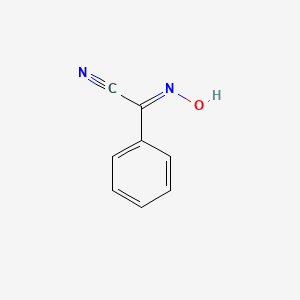

Feasible Synthetic Routes

Q1: How does LTB5 compare to LTB4 in terms of biological activity?

A: LTB5 is significantly less potent than LTB4 in its pro-inflammatory effects. It exhibits weaker activity in stimulating DNA synthesis in human keratinocytes [], enhancing complement receptors on neutrophils [], and inducing neutrophil chemotaxis [, ]. While both LTB4 and LTB5 can cause contraction of bullfrog lung tissue, LTB5 is less potent in this regard as well [].

Q2: Does LTB5 interact with the same receptor as LTB4?

A: Research suggests that LTB5 can bind to the LTB4 receptor, although with a lower affinity compared to LTB4 [, ]. Studies using bullfrog lung membranes revealed that LTB5 could compete with [3H]LTB4 for binding sites, indicating interaction with the LTB4 receptor [].

Q3: Can LTB5 modulate the effects of LTB4?

A: Yes, LTB5 has been shown to inhibit the effects of LTB4 on human keratinocytes and neutrophils, albeit to a lesser extent than its impact on LTB4-induced actions [].

Q4: What is the molecular formula and weight of LTB5?

A4: The molecular formula of LTB5 is C20H32O4, and its molecular weight is 336.47 g/mol.

Q5: Is there spectroscopic data available for LTB5?

A: Yes, several studies utilize spectroscopic techniques for LTB5 identification and characterization. Researchers employ UV absorbance [, , ], gas chromatography-mass spectrometry (GC-MS) [, , , ], and nuclear magnetic resonance (NMR) [] to analyze and confirm the structure of LTB5 and its metabolites.

Q6: Have there been any computational studies on LTB5?

A: While this specific article set doesn't delve into detailed computational modeling of LTB5, one study employed electrospray low-energy tandem mass spectrometry (MS/MS) to identify endogenous RvE1 (a related lipid mediator) and other EPA-derived products, including LTB5, in biological samples []. This approach, based on MS/MS spectra and fragmentation mechanisms, showcases the application of mass spectrometry in analyzing LTB5 and related compounds.

Q7: How do structural differences between LTB4 and LTB5 contribute to their difference in biological activity?

A: LTB5 possesses a double bond between C-17 and C-18, making it more rigid than LTB4 []. This structural rigidity potentially hinders its binding to the LTB4 receptor, contributing to its weaker agonist activity compared to LTB4 [].

Q8: Are there specific challenges in formulating LTB5?

A: While the provided articles don't explicitly discuss LTB5 formulation challenges, they highlight the administration methods used in research. Studies explore various delivery routes, including dietary supplementation with EPA (the precursor to LTB5) [, , , , , , , ], intravenous infusion of EPA [, , ], and direct administration of LTB5 [].

Q9: What in vitro models have been used to study LTB5?

A: Researchers have used isolated human neutrophils [, , , ] and cultured human epidermal keratinocytes [] to investigate the effects of LTB5 on cellular functions like chemotaxis, enzyme release, and DNA synthesis in vitro.

Q10: Can LTB5 levels be used as a biomarker for EPA intake?

A: Yes, measuring LTB5 levels, along with the LTB5/LTB4 ratio, in biological samples like plasma or neutrophils can indicate the level of EPA incorporation into the body [, , , , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)

![[(12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1235116.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-8-nitroquinoline](/img/structure/B1235117.png)